
3-Iodotoluene
Overview
Description
3-Iodotoluene, also known as 1-Iodo-3-methylbenzene, is an organic compound with the molecular formula C₇H₇I. It is a derivative of toluene, where one hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is a clear, colorless to slightly yellow liquid and is used as an intermediate in organic synthesis .
Preparation Methods
3-Iodotoluene can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves treating toluene with a mixture of iodine and nitric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the iodine atom replaces a hydrogen atom on the benzene ring.
Halogen Exchange Reaction: This method involves the halogen exchange of benzyl halides.
Direct Iodination: Direct iodination of toluene can also be achieved using various iodinating agents under specific reaction conditions.
Chemical Reactions Analysis
3-Iodotoluene undergoes several types of chemical reactions:
Scientific Research Applications
Organic Synthesis
3-Iodotoluene is widely utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of carbon-carbon bonds through cross-coupling reactions, such as the Suzuki reaction. This reaction is particularly valuable in constructing complex molecules for pharmaceuticals and materials.
- Case Study : In a study published in The Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing indene derivatives via palladium-catalyzed reactions. The yields were reported to be excellent under mild conditions, showcasing its utility in organic synthesis .
Material Science
In material science, this compound serves as a precursor for synthesizing polymers and resins with specific properties. Its ability to undergo electrophilic substitution makes it a key component in developing functional materials.
- Example Application : The compound has been employed in the preparation of conductive polymers that exhibit enhanced electrical properties due to the incorporation of iodine into the polymer matrix .
Pharmaceuticals
This compound acts as a building block in pharmaceutical chemistry, facilitating the synthesis of various drug candidates. Its structural properties allow for modifications that lead to biologically active compounds.
- Case Study : A recent study explored the synthesis of isoindole derivatives using this compound as a starting material. The synthesized compounds exhibited significant antimicrobial and anticancer activities, highlighting the compound's relevance in drug development .
Chemical Research
In chemical research, this compound is utilized to study reaction mechanisms and develop new synthetic methodologies. Its role as an electrophile allows researchers to investigate various substitution reactions.
- Research Insight : The compound has been used to explore the mechanisms of electrophilic aromatic substitution reactions, providing insights into how substituents influence reactivity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Iodotoluene primarily involves its role as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of carbon-carbon bonds in cross-coupling reactions, such as the Suzuki reaction. The compound’s reactivity is influenced by the electron-donating methyl group, which activates the benzene ring towards electrophilic substitution .
Comparison with Similar Compounds
3-Iodotoluene can be compared with other iodotoluene isomers:
2-Iodotoluene (1-Iodo-2-methylbenzene): This isomer has the iodine atom at the ortho position relative to the methyl group.
4-Iodotoluene (1-Iodo-4-methylbenzene): This isomer has the iodine atom at the para position relative to the methyl group.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
Biological Activity
3-Iodotoluene (C₇H₇I) is an organoiodine compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique biological activities. This article explores the biological properties of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of an iodine atom attached to the aromatic ring of toluene. Its molecular structure can be represented as follows:
- Molecular Formula : C₇H₇I
- Molecular Weight : 188.04 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that various iodinated compounds, including this compound, showed effectiveness against a range of bacterial strains. The mechanism behind this activity is believed to involve the disruption of microbial cell membranes and interference with cellular functions due to the presence of iodine, which can act as a halogenating agent .
Cytotoxicity and Anticancer Effects
This compound has been investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The compound’s ability to modulate signaling pathways involved in cell proliferation and survival has been documented, making it a candidate for further research in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Study : A comparative analysis of iodinated compounds revealed that this compound inhibited the growth of Gram-positive bacteria more effectively than its non-iodinated counterparts. The study utilized disk diffusion methods to assess antimicrobial efficacy, with results indicating a clear zone of inhibition .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, suggesting that this compound may trigger programmed cell death through oxidative stress pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The presence of iodine facilitates the production of ROS, leading to oxidative damage in cells.
- Membrane Disruption : Iodinated compounds can integrate into lipid membranes, altering their permeability and functionality.
- Signal Pathway Modulation : this compound may influence various signaling pathways related to cell growth and apoptosis, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Antimicrobial Study | Inhibition of bacterial growth | Disk diffusion method | Significant zones of inhibition observed |
Cytotoxicity Assessment | Induction of apoptosis | Flow cytometry | Dose-dependent reduction in viability |
Mechanistic Study | ROS generation | Cell viability assays | Increased oxidative stress noted |
Properties
IUPAC Name |
1-iodo-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPISYURGTGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060809 | |
Record name | m-Iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-95-6 | |
Record name | 3-Iodotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-iodo-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-IODOTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H574IR35G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.